molecular formula C24H21NO5S B2556579 (4-ethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-68-4

(4-ethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2556579
CAS RN: 1114852-68-4
M. Wt: 435.49
InChI Key: YRWOEWZTUNGIFP-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. They are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains an ethoxy group and a methoxy group attached to different phenyl rings. It also has a 1,1-dioxido-4H-1,4-benzothiazin-2-yl group, which suggests the presence of a benzothiazine ring with two oxygen atoms attached to the same carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethoxy and methoxy groups) would influence its properties .

Scientific Research Applications

Applications in Biomass Burning Tracers

  • Methoxyphenols, derived from lignin pyrolysis, are frequently investigated as potential biomarkers for biomass burning, particularly wood combustion. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, as well as their contribution to secondary organic aerosol (SOA) formation, is of significant interest. The study by Liu, Chen, and Chen (2022) reviews the atmospheric reactivity of methoxyphenols, emphasizing their kinetics, mechanisms, and SOA formation potentials, highlighting the importance of such compounds in environmental and atmospheric chemistry studies (Liu, Chen, & Chen, 2022).

Advanced Oxidation Processes

  • Compounds similar to the query chemical have been studied for their degradation via advanced oxidation processes (AOPs). For example, the degradation of acetaminophen by AOPs has been reviewed, detailing the pathways, by-products, and biotoxicity of the process. Such research indicates the utility of related compounds in understanding environmental remediation and pollution mitigation strategies (Qutob et al., 2022).

Anticancer Drug Research

  • The search for new types of anticancer drugs with high tumor specificity and reduced toxicity is a key application area. Sugita et al. (2017) reviewed the tumor specificity and keratinocyte toxicity of various compounds, aiming to develop anticancer drugs with minimized side effects. This research underscores the potential therapeutic applications of complex organic molecules in oncology (Sugita, Takao, Uesawa, & Sakagami, 2017).

Environmental and Ecotoxicological Studies

  • The environmental fate of certain compounds, such as alkylphenol ethoxylates and their degradation products, has been studied to assess their impact on ecosystems and human health. Such research helps in understanding the persistence, bioaccumulation, and toxic effects of synthetic compounds on the environment (Ying, Williams, & Kookana, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Benzothiazines have been studied for their potential anti-inflammatory, antibacterial, and anticancer activities .

properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-3-30-20-12-8-17(9-13-20)24(26)23-16-25(18-10-14-19(29-2)15-11-18)21-6-4-5-7-22(21)31(23,27)28/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWOEWZTUNGIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-ethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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